![molecular formula C14H23NO4 B598390 Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1204809-88-0](/img/structure/B598390.png)
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the IUPAC name 8-(tert-butyl) 3-methyl (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular weight of “this compound” is 269.34 . The InChI code is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11- .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It should be stored in a refrigerator .Scientific Research Applications
Boron Clusters in Metallodendrimers
Boron clusters, including carboranes and metallacarboranes, have been incorporated into various dendrimer structures for potential use in medicinal applications and as boron delivery agents for tumor therapy, highlighting the innovative applications of boron-containing molecules in healthcare and materials science (Viňas, Teixidor, & Núñez, 2014).
Catalytic Transformations with Group 8 Complexes
Research on Group 8 half-sandwich complexes, including those with α,β-unsaturated alkylidene and cumulenylidene groups, has shown diverse catalytic transformations in organic synthesis, indicating the versatility of these complexes in chemical reactions (Cadierno, Gamasa, & Gimeno, 2004).
Reactivity of Alkylidenecyclopropane Derivatives
The unique reactivity of methylene- and alkylidenecyclopropanes in various synthetic applications, such as ring-opening and cycloaddition reactions, underscores the potential of strained compounds in chemical synthesis (Pellissier, 2010).
Safety and Hazards
properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTFGOVMCGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.